molecular formula C21H21N3OS B2423666 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-88-1

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2423666
CAS No.: 536705-88-1
M. Wt: 363.48
InChI Key: XHFPFXPLEVSUSD-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines a pyrimidoindole core with a propylthio and dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and pyrimidoindole precursors. Key steps in the synthesis may involve:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propylthio group: This step may involve nucleophilic substitution reactions where a propylthio group is introduced to the core structure.

    Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The propylthio group, in particular, may confer distinct properties compared to similar compounds with different alkylthio groups.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research and exploration are needed to fully understand and utilize this compound’s potential.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-4-9-26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-11-13(2)10-14(3)12-15/h5-8,10-12,22H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFPFXPLEVSUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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